Mmb-fubica

Description

Structure

3D Structure

Properties

IUPAC Name |

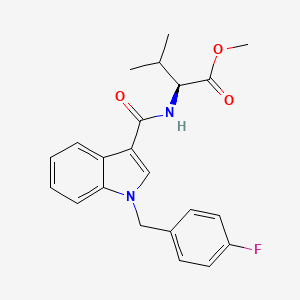

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQOGZPXNJSYDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to MMB-FUBICA: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the synthetic cannabinoid MMB-FUBICA (also known as AMB-FUBICA). It details its chemical structure, physicochemical properties, pharmacological profile, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a critical resource for professionals engaged in forensic science, toxicology, and cannabinoid research.

Core Chemical Identity and Physicochemical Properties

This compound is an indole-based synthetic cannabinoid structurally related to AB-FUBINACA.[1] Its core structure features an indole (B1671886) ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a methyl valinate moiety.[1]

Chemical and Physical Data

All quantitative data regarding the chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (1-(4-fluorobenzyl)-1H-indole-3-carbonyl)valinate | [1] |

| Synonyms | AMB-FUBICA | [1][2] |

| CAS Number | 1971007-90-5 | [1][2][3] |

| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2][3] |

| Molecular Weight | 382.4 g/mol | [1][3] |

| Appearance | Crystalline solid | [1][2] |

| Melting Point | 149.53 °C | [4] |

| UV λmax | 215, 289 nm | [1][2] |

| Storage Temperature | -20°C | [2][5] |

| Stability | ≥ 5 years (as crystalline solid) | [2][5] |

Solubility Data

The solubility of this compound in various common laboratory solvents is presented below.

| Solvent | Approximate Solubility | Source(s) |

| DMF | 15 mg/mL | [1][2] |

| DMSO | 2 mg/mL | [1][2] |

| Ethanol | 2 mg/mL | [1][2] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |

Pharmacological Profile

This compound is a potent full agonist of both human cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the periphery and on immune cells.[2] The (S)-enantiomer of the compound is known to be particularly potent.[2]

Cannabinoid Receptor Binding and Functional Activity

The following table summarizes the in vitro pharmacological data for this compound. A lower Ki value indicates higher binding affinity, and a lower EC₅₀ value indicates greater potency.

| Parameter | Receptor | Value | Source(s) |

| Binding Affinity (Ki) | CB1 | 58 ± 19 nM | [2] |

| CB2 | ~117.5 nM (pKi = 6.93) | [2] | |

| Functional Potency (EC₅₀) | CB1 | 15.6 ± 5.2 nM | [2] |

| CB2 | ~91.2 nM (pEC₅₀ = 7.04) | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and pharmacological characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of an indole precursor followed by an amide coupling reaction.[6]

Step 1: N-Alkylation of Indole-3-Carboxylic Acid

-

Reaction Setup: To a solution of indole-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).[7]

-

Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.[6][7]

-

Reaction: Stir the mixture at room temperature for several hours (typically 12-18 hours), monitoring completion by Thin-Layer Chromatography (TLC).[6][7]

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.[6]

Step 2: Amide Coupling

-

Activation: In a flame-dried flask under an inert atmosphere, dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).[5][6] If using EDC, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is also included.[6] Stir for 15-30 minutes at room temperature.[5]

-

Amine Addition: Add L-valine methyl ester hydrochloride (1.1 eq) to the activated mixture.[5][6]

-

Reaction: Stir the reaction at room temperature overnight until TLC or LC-MS analysis indicates completion.[5][6]

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude residue via silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.[5][7]

Analytical Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of this compound in biological matrices.[1][6] The primary target for analysis in urine is often the ester hydrolysis metabolite, which is more abundant.[8]

1. Sample Preparation (from Whole Blood)

-

Fortification: To a 0.5 mL whole blood sample, add 50 µL of a suitable deuterated internal standard.[1]

-

Extraction: Use a supported liquid extraction (SLE) cartridge. Load the sample onto the cartridge and allow it to absorb for 5-10 minutes.[1]

-

Elution: Elute the analytes with two aliquots of 2.5 mL of ethyl acetate.[1]

-

Dry-down and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][8]

2. LC-MS/MS Parameters (Illustrative)

-

LC System: UHPLC system.[1]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1][8]

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[1][8]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

MS System: Triple quadrupole mass spectrometer.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[8]

Radioligand Displacement Binding Assay

This in vitro assay determines the binding affinity (Ki) of this compound for cannabinoid receptors by measuring its ability to displace a known radioligand.[9]

-

Materials:

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.[9]

-

Allow the reaction to reach equilibrium.[9]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[9]

-

Wash filters with ice-cold assay buffer.[9]

-

-

Quantification and Analysis:

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding, determining the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).[2][9]

-

Materials:

-

Procedure:

-

Incubate the cell membranes with GDP and increasing concentrations of this compound.[9]

-

Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[9]

-

Incubate to allow for [³⁵S]GTPγS binding.[9]

-

Terminate the assay by rapid filtration through glass fiber filters.[9]

-

-

Quantification and Analysis:

Mechanism of Action and Signaling Pathway

As a CB1 receptor agonist, this compound activates intracellular signaling cascades. CB1 receptors are canonically coupled to inhibitory G-proteins (Gαi/o).[2][10]

-

Receptor Binding and G-Protein Activation: this compound binds to the CB1 receptor, inducing a conformational change. This promotes the dissociation of GDP from the Gαi subunit and the binding of GTP.[9]

-

Dissociation of G-Protein Subunits: The Gαi-GTP complex dissociates from the Gβγ dimer.[11]

-

Downstream Effects:

-

The activated Gαi-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

-

The Gβγ subunit can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which ultimately inhibits neurotransmitter release.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. benchchem.com [benchchem.com]

- 12. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

FUB-AMB: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

FUB-AMB (also known as AMB-FUBINACA and MMB-FUBINACA) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns due to its high potency and severe adverse effects.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of FUB-AMB at cannabinoid receptors, focusing on its binding affinity, functional efficacy, and downstream signaling pathways. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction

FUB-AMB is a synthetic cannabinoid that acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][3] Originally developed by Pfizer in 2009, it was never intended for human consumption.[1][4] Structurally, it possesses an indazole core, a common feature among many synthetic cannabinoids.[2] Its high affinity and efficacy at the CB1 receptor, which is primarily expressed in the central nervous system, are responsible for its psychoactive effects.[5][6][7] The (S)-enantiomer of FUB-AMB is significantly more potent than the (R)-enantiomer.[8][9] The increased potency and efficacy of FUB-AMB compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, are thought to contribute to its greater toxicity.[3][5]

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of FUB-AMB with cannabinoid receptors has been characterized through various in vitro assays, including radioligand displacement assays to determine binding affinity (Ki) and functional assays to measure agonist-induced responses (EC50).

Cannabinoid Receptor Binding Affinity

FUB-AMB demonstrates high-affinity binding to both human CB1 and CB2 receptors.[3] Notably, it exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor.[1][3]

| Compound | Receptor | Ki (nM) | Reference |

| FUB-AMB | hCB1 | 10.04 | [1][3] |

| hCB2 | 0.786 | [1][3] | |

| Δ⁹-THC | hCB1 | ~35-80 | [10] |

| hCB2 | ~3-40 | ||

| CP55,940 | hCB1 | ~0.9 | [3] |

| hCB2 | ~0.7 | [3] |

Table 1: Comparative binding affinities (Ki) of FUB-AMB and other cannabinoids at human CB1 and CB2 receptors.

Functional Potency and Efficacy

FUB-AMB is a full and potent agonist at both CB1 and CB2 receptors.[3] Its potency has been evaluated in several functional assays that measure different points in the signal transduction cascade.

| Assay | Receptor | Parameter | FUB-AMB | CP55,940 | Δ⁹-THC | Reference |

| [³⁵S]GTPγS Binding | hCB1 | EC50 (nM) | 0.54 | 0.18 | - | [3][11] |

| hCB2 | EC50 (nM) | 0.13 | 0.14 | - | [3][11] | |

| cAMP Accumulation | hCB1 | EC50 (nM) | 0.63 | 2.1 | - | [3][11] |

| GIRK Activation | hCB1 | EC50 (nM) | 2.0 | 42 | - | [3][11] |

| hCB2 | EC50 (nM) | 18 | 4.2 | - | [3][11] | |

| β-arrestin 2 Recruitment | hCB1 | EC50 (nM) | 0.69 | - | - | [11] |

| hCB2 | EC50 (nM) | 0.59 | - | - | [11] |

Table 2: Functional potency (EC50) of FUB-AMB in various in vitro assays compared to reference cannabinoids.

Signaling Pathways

Upon binding to cannabinoid receptors, which are G protein-coupled receptors (GPCRs), FUB-AMB initiates a cascade of intracellular signaling events.

G Protein-Dependent Signaling

The primary signaling mechanism for CB1 and CB2 receptors is through the Gi/o family of G proteins.[12] Agonist binding, including that of FUB-AMB, promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A key consequence of this pathway is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][12] The Gβγ subunits can also directly modulate ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels.[3]

β-Arrestin-Mediated Signaling and Receptor Regulation

In addition to G protein-dependent pathways, FUB-AMB also potently recruits β-arrestins to the CB1 receptor.[6][12] β-arrestin recruitment leads to receptor desensitization and internalization, a process that can contribute to the development of tolerance.[10][12] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[11][12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of FUB-AMB.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., HEK293 cells transfected with hCB1).

-

Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

-

Competition: Increasing concentrations of the unlabeled test compound (FUB-AMB) are added to compete for binding with the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[13][14][15]

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a multi-well plate, cell membranes are incubated in an assay buffer containing GDP.[16]

-

Agonist Stimulation: Increasing concentrations of the test agonist (FUB-AMB) are added.

-

Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[14][16]

-

Incubation: The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.[14]

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filter is quantified by scintillation counting.

-

Data Analysis: The data are plotted as specific binding versus agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.

References

- 1. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 5. What is AMB-FUBINACA? - Expert Q&A - Science Media Centre [sciencemediacentre.co.nz]

- 6. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Pharmacological Profile of MMB-FUBICA (AMB-FUBINACA): An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of MMB-FUBICA, also known as AMB-FUBINACA, a potent indole-based synthetic cannabinoid receptor agonist (SCRA). This compound has been identified in numerous forensic cases and is associated with significant adverse health effects.[1] A thorough understanding of its interaction with the endocannabinoid system is critical for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. This document details the compound's binding affinity, functional activity, metabolic pathways, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to provide a clear and accessible framework for technical audiences.

Introduction

This compound (Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3-methylbutanoate), also known as AMB-FUBINACA, is a synthetic cannabinoid that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Like other SCRAs, it functions as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These G protein-coupled receptors (GPCRs) are key components of the endocannabinoid system, with CB1 receptors predominantly expressed in the central nervous system and CB2 receptors found primarily in the periphery and on immune cells.[2]

This compound is recognized for its high potency, which is estimated to be approximately 85 times greater than that of Δ⁹-THC and 50 times greater than the frequently consumed synthetic cannabinoid JWH-018.[3][4] Its (S)-enantiomer is generally more potent than the (R)-enantiomer at both CB1 and CB2 receptors.[3] The compound's high affinity and efficacy as a full agonist at cannabinoid receptors are responsible for its intense psychotropic effects and the severity of its associated neurological and cardiovascular events.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinity and functional activity of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of this compound

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference Ligand(s) | Reference |

| MMB-FUBINACA | hCB1 | 10.04 | [³H]SR141716A | [3][5] |

| hCB1 | 58 ± 19 | - | [2] | |

| hCB2 | 0.79 | [³H]CP55,940 | [3] | |

| hCB2 | 0.786 | - | [5] | |

| hCB2 | ~117.5 | - | [2] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀) of MMB-FUBINACA

| Compound | Receptor | Functional Activity (EC₅₀, nM) | Assay Type | Reference |

| MMB-FUBINACA | hCB1 | 0.54 | [³⁵S]GTPγS | [1][3] |

| hCB1 | 15.6 ± 5.2 | [³⁵S]GTPγS | [1][2] | |

| hCB1 | 0.63 | cAMP Inhibition | [3] | |

| hCB1 | 2.0 | GIRK Stimulation | [3] | |

| hCB2 | 0.13 | [³⁵S]GTPγS | [1][3] | |

| hCB2 | 0.1278 | - | [5] | |

| hCB2 | ~91.2 | - | [2] | |

| hCB2 | 18 | GIRK Stimulation | [3] |

Note: A lower EC₅₀ value indicates greater potency in activating the receptor.

Table 3: Metabolic Profile of MMB-FUBINACA

| Parameter | Description | Finding | Reference |

| Primary Pathway | The main biotransformation reaction. | Ester Hydrolysis | [1][6][7] |

| Primary Metabolite | The product of the primary metabolic pathway. | This compound carboxylic acid | [7] |

| Primary Enzyme | The enzyme primarily responsible for metabolism. | Carboxylesterase 1 (CES1) | [7][8] |

| Metabolic Rate | The speed at which the compound is metabolized. | Rapidly metabolized | [7][8] |

| Metabolite Activity | The pharmacological activity of the primary metabolite. | Significantly less potent at the CB1 receptor than the parent compound. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacological profile of this compound.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human cannabinoid receptors CB1 and CB2.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing either human CB1 or CB2 receptors.[1][6]

-

Radioligand: A specific radiolabeled ligand, such as [³H]CP55,940 or [³H]SR141716A, is used to label the receptors.[6][9]

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL fatty acid-free bovine serum albumin (BSA), at pH 7.4.[6][9]

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).[6]

-

Incubation is carried out at 30°C for 60-90 minutes.[6]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[1][6]

-

Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[6]

-

-

Data Analysis:

-

The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.[2][6]

-

Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding).[2][6]

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

-

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity (potency, EC₅₀, and efficacy, Eₘₐₓ) of this compound as a receptor agonist by measuring G-protein activation.[6]

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog) is used to measure G-protein activation.[6] GDP is included to ensure binding is agonist-dependent.[6]

-

Assay Buffer: A typical buffer includes 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, at pH 7.4.[6]

-

Procedure:

-

Data Analysis:

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

EC₅₀ and Eₘₐₓ values are determined by applying nonlinear regression to the resulting concentration-response curves.[6]

-

cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a key downstream effect of activating the Gαi/o-coupled CB1 receptor.[6]

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are typically used.[6]

-

Procedure:

-

Cells are pre-incubated with various concentrations of the test compound (this compound).[6]

-

Adenylyl cyclase is then stimulated using forskolin (B1673556) to increase intracellular cAMP levels.[6]

-

The incubation continues for a specified period (e.g., 30 minutes).[6]

-

The reaction is stopped, and the cells are lysed.

-

-

Data Analysis:

-

The concentration of cAMP in the cell lysates is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

The data are used to generate concentration-response curves, from which the EC₅₀ for cAMP inhibition is determined.

-

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

-

Incubation System: Human liver microsomes (HLM) are used as the source of metabolic enzymes.[8]

-

Reagents: The test compound (this compound) and an NADPH regenerating system (to support CYP450 enzyme activity, though carboxylesterases are the primary enzymes for this compound) are required.[7][8]

-

Procedure:

-

The reaction is initiated by adding the NADPH regenerating system to a pre-incubated mixture of HLM and this compound at 37°C.[8]

-

Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

-

The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.[8]

-

-

Data Analysis:

-

Samples are centrifuged to remove precipitated proteins.[8]

-

The concentration of the remaining parent compound in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

-

The percentage of the parent compound remaining is plotted against time, and the metabolic half-life (t½) is calculated from the slope of the line.[8]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical Gαi/o-protein signaling pathway activated by this compound.

Caption: Workflow for characterizing the pharmacology of this compound.

Caption: Workflow for in vitro metabolic stability assay of this compound.

Caption: Primary metabolic pathway of this compound via ester hydrolysis.

Conclusion

This compound is a highly potent and efficacious full agonist of both CB1 and CB2 cannabinoid receptors.[3][6] Its mechanism of action involves the canonical Gαi/o-coupled receptor pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream cellular effects.[2] The quantitative data confirm its sub-nanomolar to low nanomolar affinity and potency, which underlies its profound psychoactive effects.[3][5] Furthermore, this compound undergoes rapid hepatic metabolism, primarily through ester hydrolysis mediated by CES1, to a significantly less active carboxylic acid metabolite.[6][7] This comprehensive pharmacological profile is essential for the scientific and medical communities to understand the risks associated with its use and to guide forensic and clinical analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The In Vitro Metabolism of AMB-FUBINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of AMB-FUBINACA (also known as FUB-AMB), a potent synthetic cannabinoid. Understanding its metabolic fate is critical for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This document summarizes key metabolic pathways, enzymatic contributors, and detailed experimental protocols based on published research, presenting quantitative data in a clear, comparative format.

Core Concepts in AMB-FUBINACA Metabolism

AMB-FUBINACA undergoes rapid and extensive metabolism, primarily in the liver. The dominant metabolic transformation is the hydrolysis of its methyl ester group, a reaction that significantly reduces its pharmacological activity. While multiple biotransformations occur, this initial hydrolysis is the most critical step in its detoxification and clearance.

Primary Metabolic Pathway: Ester Hydrolysis

The principal metabolic route for AMB-FUBINACA is the cleavage of the methyl ester, leading to the formation of AMB-FUBINACA carboxylic acid.[1][2] This metabolite has been shown to have a dramatically lower affinity and potency at the cannabinoid type-1 (CB1) receptor, rendering it significantly less active than the parent compound.[1] In fact, studies using human liver microsomes (HLM) have demonstrated that AMB-FUBINACA acid accounts for over 99% of all metabolites produced.[3][4]

Key Enzymes Involved

In vitro studies have definitively identified Carboxylesterase 1 (CES1) as the primary enzyme responsible for the rapid hydrolysis of AMB-FUBINACA in humans.[1][3][5] The metabolism in human liver microsomes is largely independent of the Cytochrome P450 (CYP450) system, as evidenced by rapid metabolism in both the presence and absence of the CYP450 cofactor NADPH.[1][6] While some CYP450 involvement has been suggested in rat liver microsomes, CES1-mediated hydrolysis is the key pathway in humans.[5]

Secondary Metabolic Pathways

In addition to ester hydrolysis, a variety of other phase I and phase II metabolic reactions have been identified. These biotransformations lead to a diverse range of minor metabolites. A study utilizing human liver microsomes identified a total of 17 different metabolites.[7]

The observed secondary pathways include:

-

Hydroxylation: The addition of hydroxyl groups to the indazole ring or alkyl chain.[7][8]

-

Dehydrogenation: The removal of hydrogen atoms.[8]

-

N-dealkylation: The removal of the alkyl group.[8]

-

Methylation: The addition of a methyl group.[7]

-

Glucuronidation: A phase II conjugation reaction to increase water solubility for excretion.[7][8]

Quantitative Metabolic Data

The rapid biotransformation of AMB-FUBINACA is a defining characteristic of its pharmacokinetic profile. The following tables summarize the key quantitative parameters reported in in vitro studies.

Table 1: Metabolic Stability of AMB-FUBINACA

| In Vitro System | Parameter | Value | Reference(s) |

| Human Liver Microsomes (HLM) | Half-life (t½) | 0.21 min | [5] |

| Recombinant Human CES1 | Half-life (t½) | 120 s (2.0 min) | [3][5] |

| Pooled Human Liver Microsomes (pHLM) | Intrinsic Clearance (CLint) | 2944 ± 95.9 mL/min/kg | [9] |

Table 2: Enzyme Inhibition Data

| Enzyme/System | Inhibitor | Concentration | % Inhibition of AMB-FUBINACA Metabolism | Reference(s) |

| Recombinant Human CES1 | Digitonin | 100 µM | ~56% | [1][5] |

| Human Liver Microsomes (HLM) | Δ⁹-THC | 10 µM | Not statistically significant | [1][5] |

| Human Liver Microsomes (HLM) | Ethanol | 100 mM | Not statistically significant | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. The following sections outline typical protocols for in vitro experiments with AMB-FUBINACA.

Human Liver Microsome (HLM) Incubation

This protocol is designed to assess the overall hepatic metabolism of AMB-FUBINACA.

Objective: To determine the rate of metabolism and identify metabolites formed by the pool of enzymes present in human liver microsomes.

Materials:

-

AMB-FUBINACA standard

-

Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

-

Potassium phosphate (B84403) buffer (e.g., 0.5 M, pH 7.4)

-

NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate, MgCl₂; Solution B: glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching)

-

Incubator or water bath (37°C)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, distilled water, and the NADPH regenerating system's Solution B.

-

Add a solution of AMB-FUBINACA (e.g., 100 µmol/L in methanol) to the reaction mixture to achieve the desired final concentration (e.g., 3 µM).

-

Thaw the HLM suspension at 37°C and add it to the reaction mixture to a final protein concentration of ~0.1-0.5 mg/mL.

-

Pre-incubate the mixture for 3-5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system's Solution A. For control experiments to assess non-CYP450 metabolism, substitute Solution A with distilled water.[1]

-

Collect aliquots of the reaction mixture at specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes).

-

Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile or methanol to each aliquot. This precipitates the proteins and halts enzymatic activity.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to autosampler vials for analysis.

Analysis:

-

Analyze samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the parent drug and its metabolites.[7][10]

Recombinant Carboxylesterase (CES) Incubation

This protocol is used to confirm the specific role of CES1 and CES2 in AMB-FUBINACA hydrolysis.

Objective: To determine the metabolic activity of specific carboxylesterase isoforms towards AMB-FUBINACA.

Materials:

-

AMB-FUBINACA standard

-

Recombinant human CES1 and CES2 (e.g., 0.1 mg/mL)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Ice-cold methanol (for quenching)

-

Incubator or water bath (37°C)

Procedure:

-

The protocol is similar to the HLM incubation, but HLMs are replaced with a specific recombinant enzyme (CES1 or CES2).[3]

-

No NADPH is required as carboxylesterases are not dependent on this cofactor.[3]

-

Prepare a reaction mixture containing phosphate buffer and AMB-FUBINACA.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the recombinant CES1 or CES2 enzyme solution.

-

Due to the rapid metabolism by CES1, collect samples at very short intervals (e.g., 30, 60, 120, 300 seconds).[3]

-

Quench the reaction in each aliquot with ice-cold methanol.

-

Process samples (centrifugation) and analyze by LC-HRMS as described for the HLM protocol.

Visualizations

The following diagrams illustrate the key metabolic pathway and a generalized experimental workflow for studying the in vitro metabolism of AMB-FUBINACA.

Caption: Metabolic deactivation of AMB-FUBINACA via ester hydrolysis.

References

- 1. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

MMB-FUBICA: An In-Depth Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been the subject of considerable interest within the scientific community.[1][2] As an indole-based synthetic cannabinoid, its pharmacological profile is primarily defined by its interaction with the two main cannabinoid receptors, CB1 and CB2.[1][3] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support research and drug development efforts.

Quantitative Receptor Binding and Functional Data

This compound demonstrates a high affinity for both the human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors.[4] Its binding affinity and functional activity are crucial parameters for understanding its physiological and toxicological effects. The following tables summarize key in vitro data for this compound and its closely related analog, MDMB-FUBINACA, providing a comparative perspective.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| MMB-FUBINACA | hCB1 | 16.3 ± 2.1 | [4] |

| hCB2 | 1.2 ± 0.2 | [4] | |

| MDMB-FUBINACA | hCB1 | 0.14 ± 0.02 | [4] |

| hCB2 | 0.33 ± 0.05 | [4] | |

| MMB-FUBINACA | hCB1 | 58 ± 19 | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50)

| Compound | Receptor | Functional Activity (EC50, nM) | Assay Type | Reference |

| MMB-FUBINACA | hCB1 | 1.8 ± 0.4 | [³⁵S]GTPγS | [4] |

| hCB2 | 0.13 ± 0.02 | [³⁵S]GTPγS | [4] | |

| MDMB-FUBINACA | hCB1 | 0.38 ± 0.07 | [³⁵S]GTPγS | [4] |

| hCB2 | 0.12 ± 0.02 | [³⁵S]GTPγS | [4] | |

| AMB-FUBINACA | hCB1 | 0.54 | [³⁵S]GTPγS | [1] |

| hCB2 | 0.13 | [³⁵S]GTPγS | [1] | |

| (S)-MDMB-FUBICA | CB1 | 1.3 x 10⁻⁹ M | [³⁵S]GTPγS | [4] |

| CB2 | 1.6 x 10⁻⁹ M | [³⁵S]GTPγS | [4] | |

| (R)-MDMB-FUBICA | CB1 | >1.0 x 10⁻⁴ M | [³⁵S]GTPγS | [4] |

| CB2 | 3.1 x 10⁻⁹ M | [³⁵S]GTPγS | [4] |

Note: A lower EC50 value indicates greater potency in activating the receptor.

Experimental Protocols

The quantitative data presented above are primarily derived from two key in vitro assays: competitive radioligand binding assays and [³⁵S]GTPγS functional assays. Understanding the methodologies of these experiments is crucial for the accurate interpretation of the results.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[4]

Objective: To determine the inhibitory constant (Ki) of this compound for the hCB1 and hCB2 receptors.[4]

Materials:

-

Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.[4]

-

Radioligands: [³H]SR141716A (for hCB1) and [³H]CP55,940 (for hCB2).[4]

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.[4]

-

Non-specific binding control: Unlabeled CP55,940.[4]

-

Glass fiber filters.[4]

Procedure:

-

Incubation: Receptor-expressing cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).[1]

-

Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.[1]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[3]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[4] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is proportional to the degree of receptor activation.[4]

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at the hCB1 and hCB2 receptors.[4]

Materials:

-

Membrane preparations from cells expressing hCB1 or hCB2 receptors.[4]

-

[³⁵S]GTPγS.[4]

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.[4]

-

Guanosine diphosphate (B83284) (GDP).[4]

-

Non-specific binding control: Unlabeled GTPγS.[4]

-

Glass fiber filters.[4]

-

Scintillation counter.[4]

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.[4]

-

Incubation: Increasing concentrations of this compound are added to the membranes, followed by the addition of [³⁵S]GTPγS.[4]

-

Termination: The assay is terminated by rapid filtration through glass fiber filters.[4]

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[4]

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of the compound.[4]

Visualizations

Cannabinoid Receptor Signaling Pathway

This compound, as a potent agonist, activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are canonically coupled to inhibitory G-proteins (Gαi/o).[3][5]

References

An In-depth Technical Guide to the Chemical Synthesis of MMB-FUBICA Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of MMB-FUBICA (also known as AMB-FUBICA), an indole-based synthetic cannabinoid. The availability of well-characterized reference standards is crucial for accurate analytical identification and quantification in forensic toxicology, clinical chemistry, and pharmaceutical research. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the analytical techniques required for the characterization of this compound.

This compound is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1][2] Its chemical structure consists of an indole (B1671886) core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a valine methyl ester moiety.[1] The synthesis is typically achieved through a convergent, two-step process involving the N-alkylation of an indole derivative followed by an amide coupling reaction.[1][3]

Quantitative Data Summary

The following tables summarize the reactants, reagents, and conditions for the two primary stages of this compound synthesis as described in the literature.

Table 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (N-Alkylation Step)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio (eq) |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | Starting Material | 1.0 |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | Alkylating Agent | 1.2 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | 2.0 |

| Sodium Hydride (NaH) | NaH | 24.00 | Alternative Base | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |

Table 2: Synthesis of this compound (Amide Coupling Step)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio (eq) |

| 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid | C₁₆H₁₂FNO₂ | 269.27 | Intermediate | 1.0 |

| L-Valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Amine | 1.1 - 1.2 |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Agent | 1.1 |

| EDC | C₈H₁₇N₃·HCl | 191.70 | Alternative Coupling Agent | - |

| HOBt | C₆H₅N₃O | 135.12 | Alternative Coupling Agent | - |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base | 2.5 - 3.0 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Alternative Base | - |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Alternative Solvent | - |

Experimental Protocols

The synthesis of this compound is generally performed in two main stages. The protocols below are a synthesis of methodologies reported in the literature.[1][3][4][5] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary, and reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][5]

Stage 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

-

Reaction Setup : To a solution of indole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).[3] An alternative method utilizes a strong base like sodium hydride (NaH) in DMF at 0 °C.[4]

-

Addition of Alkylating Agent : To the stirred suspension, add 4-fluorobenzyl bromide (1.2 eq) dropwise at room temperature.[1][3]

-

Reaction : Stir the reaction mixture at room temperature for 12-18 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3][4]

-

Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297).[1][4] Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[3]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[1][3] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid as a solid.[3]

Stage 2: Amide Coupling to Yield this compound

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.[3][5]

-

Activation of Carboxylic Acid : Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5-3.0 eq).[3][5] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3] Alternative coupling agents include a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).[1]

-

Amine Addition : Add L-valine methyl ester hydrochloride (1.1-1.2 eq) to the reaction mixture.[3][5]

-

Reaction : Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3][4]

-

Workup : Dilute the reaction mixture with DCM or ethyl acetate.[3][5] Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.[3][5]

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[3][5] High-purity reference standards may require further purification by recrystallization.[4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure of the molecule.[4][5]

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[4][5]

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of volatile impurities.[4]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for this compound.

Caption: A generalized workflow for the two-stage synthesis of this compound.

CB1 Receptor Signaling Pathway

This compound acts as a potent agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[2][3] The binding of this compound initiates a signaling cascade, leading to its psychoactive effects.

References

AMB-FUBINACA: A Comprehensive Technical Review of its Discovery, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMB-FUBINACA (methyl (2S)-2-{[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino}-3-methylbutanoate), also known as FUB-AMB, is a potent synthetic cannabinoid receptor agonist (SCRA) that has gained significant attention in the scientific and forensic communities. Originally synthesized by Pfizer in 2009 as a potential analgesic, it was never developed for human use.[1][2][3][4] However, since its emergence in the recreational drug market around 2014, AMB-FUBINACA has been associated with numerous intoxications and fatalities worldwide.[5][6] This technical guide provides an in-depth overview of the discovery, history, pharmacology, metabolism, and analytical detection of AMB-FUBINACA as documented in scientific literature.

Discovery and History

AMB-FUBINACA was first described in a 2009 patent filed by Pfizer Inc. as part of a series of indazole derivatives being investigated for their analgesic properties.[1][3][7] The compound, however, was not pursued for clinical development. Its first identification as a recreational substance occurred in 2014 in Louisiana, where it was found in a synthetic cannabis product called "Train Wreck 2".[1][8] Subsequently, it became one of the most commonly seized synthetic cannabinoids by law enforcement agencies.[8]

Pharmacological Profile

AMB-FUBINACA is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its high affinity and efficacy at these receptors are responsible for its profound psychoactive effects and associated toxicity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for AMB-FUBINACA's interaction with cannabinoid receptors.

Table 1: Receptor Binding Affinities (Ki) of AMB-FUBINACA

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| AMB-FUBINACA | 10.04 | 0.786 | [8] |

| AB-FUBINACA | 0.9 | 23.2 | [2] |

Table 2: Functional Activity (EC50) of AMB-FUBINACA

| Compound | Assay | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| AMB-FUBINACA | GTPγS Binding | 0.54 | - | [5] |

| AMB-FUBINACA | cAMP Inhibition | 0.63 | - | [5] |

| AMB-FUBINACA | GIRK Stimulation | 2.0 | 18 | [5] |

| AMB-FUBINACA | β-arrestin Recruitment | - | - | [9][10] |

| AB-FUBINACA | - | 1.8 | 3.2 | [2] |

Note: AB-FUBINACA is a closely related analog, and its data is provided for comparison.

Scientific studies have demonstrated that AMB-FUBINACA is significantly more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, with some estimates suggesting it is up to 85 times more potent.[5][6] The (S)-enantiomer of AMB-FUBINACA is generally more potent than the (R)-enantiomer at both CB1 and CB2 receptors.[5]

Signaling Pathways

As a CB1 receptor agonist, AMB-FUBINACA initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and modulates other pathways such as the extracellular signal-regulated kinase (ERK) pathway. AMB-FUBINACA also induces the translocation of β-arrestin 1 and 2, which are involved in receptor desensitization and internalization.[5][9]

Metabolism

AMB-FUBINACA is rapidly and extensively metabolized in the body, primarily through hydrolysis of the methyl ester group to form AMB-FUBINACA carboxylic acid.[11][12][13][14] This biotransformation is mainly mediated by carboxylesterase 1 (CES1) in the liver and is largely independent of the cytochrome P450 system.[11][12][13] The resulting carboxylic acid metabolite has a significantly lower affinity and potency at the CB1 receptor compared to the parent compound.[11][12][14] Other metabolic pathways include hydroxylation and glucuronidation.[15] Due to its rapid metabolism, the parent compound is often undetectable in urine, making the carboxylic acid metabolite a key biomarker for forensic analysis.[6]

Experimental Protocols

Synthesis

The synthesis of AMB-FUBINACA is described in the 2009 Pfizer patent and involves the coupling of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with L-valine methyl ester.[1][7]

General Procedure:

-

Activation of the Carboxylic Acid: The indazole-3-carboxylic acid is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Amide Coupling: The L-valine methyl ester hydrochloride is added to the activated carboxylic acid solution, along with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The crude product is then purified by column chromatography on silica (B1680970) gel to yield AMB-FUBINACA.

Analytical Detection

The detection and quantification of AMB-FUBINACA and its metabolites in biological and seized samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

1. Sample Preparation (Urine):

-

Hydrolysis: Due to the presence of conjugated metabolites, urine samples often require an initial hydrolysis step. This is typically performed by adding an acid, such as hydrochloric acid, and heating the sample.[16]

-

Extraction: After hydrolysis and pH adjustment, the analytes are extracted from the urine matrix using liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE).[16]

2. Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a commonly used technique for the analysis of AMB-FUBINACA.[5] The sample extract is derivatized to improve its volatility and thermal stability before injection into the GC system.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is the preferred method for the analysis of AMB-FUBINACA and its metabolites due to its high sensitivity and specificity, and its ability to analyze thermally labile and polar compounds without derivatization.[5][15]

Pharmacological Assays

1. Receptor Binding Assays:

-

Principle: These assays determine the affinity of a compound for a specific receptor. A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Procedure: Increasing concentrations of the test compound (AMB-FUBINACA) are added to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Assay):

-

Principle: These assays measure the functional consequence of receptor activation. For CB1 receptors, which are Gi/o-coupled, agonist binding leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

Procedure: Cells expressing the CB1 receptor are stimulated with forskolin (B1673556) to increase cAMP production. The cells are then treated with varying concentrations of the agonist (AMB-FUBINACA). The amount of cAMP is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.[12]

Conclusion

AMB-FUBINACA is a highly potent synthetic cannabinoid that poses a significant public health risk. Its discovery in a pharmaceutical patent and subsequent emergence as a recreational drug highlights the ongoing challenges in the field of designer drugs. A thorough understanding of its pharmacology, metabolism, and analytical detection is crucial for researchers, clinicians, and forensic scientists. The data and protocols summarized in this guide provide a comprehensive technical overview to aid in future research, the development of diagnostic tools, and the management of intoxications related to this hazardous compound.

References

- 1. health.govt.nz [health.govt.nz]

- 2. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. What is AMB-FUBINACA? - Expert Q&A - Science Media Centre [sciencemediacentre.co.nz]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [ourarchive.otago.ac.nz]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry [frontiersin.org]

- 16. probiologists.com [probiologists.com]

MMB-FUBICA Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-FUBICA (also known as AMB-FUBINACA) is a potent indole-based synthetic cannabinoid that has been identified in numerous forensic toxicology cases globally.[1][2] As a compound with significant public health implications, a thorough understanding of its degradation pathways and byproducts is crucial for forensic identification, clinical toxicology, and the development of effective analytical methods. This technical guide provides a comprehensive overview of the metabolic and chemical degradation of this compound, detailing its primary degradation pathways, the resulting byproducts, and the experimental protocols for their analysis. Quantitative data is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding.

Core Degradation Pathways

This compound undergoes extensive and rapid degradation, both through metabolic processes in the body and through chemical breakdown under certain environmental conditions. The primary degradation pathways include metabolic ester hydrolysis, hydroxylation, and dealkylation, as well as thermal and hydrolytic degradation.

Metabolic Degradation

The biotransformation of this compound is a critical aspect of its toxicological profile. The parent compound is often found in very low or undetectable concentrations in biological samples due to its rapid metabolism.[2] The major metabolic reactions are:

-

Ester Hydrolysis: The most significant metabolic pathway is the hydrolysis of the methyl ester group, converting this compound into its corresponding carboxylic acid metabolite, this compound metabolite 3.[1][3][4] This metabolite is the most abundant and readily detectable biomarker in blood and urine, making it a primary target for forensic analysis.[1][2] This reaction is primarily mediated by carboxylesterase 1 (CES1).[5]

-

Hydroxylation: Hydroxyl groups can be added to various positions on the this compound molecule, leading to a variety of hydroxylated metabolites.[1]

-

Dealkylation: The removal of alkyl groups is another observed metabolic transformation.[1]

These metabolic transformations result in more polar compounds that can be more readily excreted from the body, sometimes following conjugation with glucuronic acid (Phase II metabolism).[2]

Chemical Degradation

This compound is susceptible to degradation under specific chemical conditions, which is an important consideration for the analysis of seized materials and the stability of reference standards.

-

Hydrolytic Degradation: The ester linkage in this compound is prone to hydrolysis, a process that can be accelerated by improper storage conditions, such as refrigeration or room temperature, as opposed to frozen storage.[4] This degradation pathway mirrors the primary metabolic route, resulting in the formation of the carboxylic acid metabolite. Synthetic cannabinoids with amide linkages are generally more resistant to hydrolysis.[6]

-

Thermal Degradation: At the high temperatures used in Gas Chromatography (GC) injectors, this compound can undergo thermal degradation.[7][8] The primary thermal degradation product often involves the loss of the methyl ester substituent. At temperatures above 400°C, further degradation can occur, potentially leading to the liberation of cyanide.[7][8] The use of alcoholic solvents like methanol (B129727) in conjunction with GC-MS can also cause transesterification.[9]

Quantitative Data on this compound and its Metabolites

Due to rapid metabolism, quantitative analysis of this compound in biological samples often focuses on its primary hydrolysis metabolite. The following tables summarize available quantitative data from forensic casework and analytical method validation studies. It is important to note that direct comparative data is often limited in published literature.

| Biological Matrix | Concentration Range (Parent Compound) | Case Details | Reference |

| Blood | 0.03 ng/mL | Non-fatal intoxication | [2] |

| Urine | 0.06 ng/mL | Non-fatal intoxication | [2] |

| Stomach Content | 5.8 ng/mL | Fatal intoxication | [2] |

| Solid Tissues (Liver, Kidney, etc.) | 0.2 - 0.9 ng/g | Fatal intoxication | [2] |

| Metabolite | Biological Matrix | Concentration Range | Case Details | Reference |

| Ester Hydrolysis Product | Blood | Generally higher than parent compound | Forensic Casework | [2] |

| Ester Hydrolysis Product | Urine | Generally higher than parent compound | Forensic Casework | [2] |

| Parameter | Matrix | Method | Typical Value | Reference |

| Limit of Detection (LOD) | Urine | LC-MS/MS | 0.01 - 0.1 ng/mL | [10] |

| Limit of Quantification (LOQ) | Urine | LC-MS/MS | 0.03 - 0.5 ng/mL | [10] |

| Recovery | Urine | SPE & LC-MS/MS | 70 - 120% | [10] |

| Linearity (r²) | Urine | LC-MS/MS | > 0.99 | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate detection and quantification of this compound and its degradation products. The following sections provide overviews of key experimental protocols.

Analysis of this compound and its Metabolites in Urine by SPE and LC-MS/MS

This protocol is a widely accepted method for the sensitive and specific quantification of this compound and its primary metabolite in urine.[10][11]

1. Sample Pre-treatment:

-

To 1 mL of urine, add an appropriate deuterated internal standard.[11]

-

Add 500 µL of acetate (B1210297) buffer (pH 5).[11]

-

(Optional but Recommended) Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 50-60°C for 1-2 hours to cleave conjugated metabolites.[11]

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1-2 mL of methanol, followed by 1-2 mL of deionized water.[2][11]

-

Load the pre-treated urine sample onto the cartridge.[11]

-

Wash the cartridge with 1-2 mL of deionized water, followed by 1-2 mL of a weak organic solvent (e.g., 10-20% methanol in water).[2][11]

-

Dry the cartridge thoroughly under vacuum or nitrogen.[2]

-

Elute the analytes with 1-2 mL of a suitable solvent (e.g., methanol or ethyl acetate).[2][11]

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

4. LC-MS/MS Analysis:

-

LC System: Standard UHPLC system.[2]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2][11]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A suitable gradient to separate this compound and its metabolites from matrix components. For example: 0-1 min at 30% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.[2]

-

Flow Rate: 0.3 - 0.5 mL/min.[11]

-

Injection Volume: 5 - 10 µL.[11]

-

MS System: Triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

-

Scan Type: Multiple Reaction Monitoring (MRM).[11]

In Vitro Metabolism Study Using Human Liver Microsomes (HLM)

This protocol provides a general framework for investigating the metabolic fate of this compound in a controlled in vitro environment.

1. Incubation:

-

Prepare an incubation mixture containing pooled human liver microsomes (HLM), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a suitable buffer in a microcentrifuge tube.[1]

-

Pre-incubate the mixture at 37°C.[1]

-

Initiate the metabolic reaction by adding this compound to the mixture.[1]

-

Incubate at 37°C for a defined period (e.g., up to 60 minutes), taking aliquots at various time points.[5]

2. Reaction Termination and Sample Preparation:

-

Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile.[1]

-

Centrifuge the samples to precipitate proteins.[1]

-

Collect the supernatant for analysis.[1]

3. Analysis:

-

Analyze the supernatant by LC-MS/MS or high-resolution mass spectrometry (HRMS) to identify and quantify the parent compound and its metabolites.[1]

Stability Assessment in Biological Matrices

This protocol is designed to evaluate the stability of this compound in biological samples under different storage conditions.

1. Sample Preparation:

-

Spike fresh, drug-free whole blood or urine with this compound at known concentrations.

-

Aliquot the spiked samples into separate storage tubes for each time point and storage condition.

2. Storage:

-

Store the aliquots at different temperatures, for example:

-

Room temperature (~20°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)[9]

-

3. Sample Analysis Over Time:

-

At predefined time points (e.g., 0, 24, 72 hours; 1, 2, 4 weeks), retrieve one aliquot from each storage condition.

-

Extract the samples using a suitable method, such as liquid-liquid extraction or SPE.

-

Analyze the extracts by a validated LC-MS/MS method to determine the concentration of the parent compound and its primary degradation product (ester hydrolysis metabolite).

4. Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point compared to the initial concentration (time 0).

Conclusion

The degradation of this compound is a complex process involving multiple metabolic and chemical pathways. Due to its rapid biotransformation, the parent compound is often not a reliable indicator of exposure in biological samples. The primary ester hydrolysis metabolite has been established as a crucial and stable biomarker for the confirmation of this compound use.[2][3] A thorough understanding of these degradation pathways and the implementation of robust, validated analytical methods, such as the LC-MS/MS protocols detailed in this guide, are paramount for accurate forensic and clinical analysis. Further research into the toxicological activity of the various metabolites will continue to enhance our understanding of the overall health risks associated with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 8. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]

- 9. ojp.gov [ojp.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of AMB-FUBINACA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of AMB-FUBINACA, a potent synthetic cannabinoid receptor agonist. By dissecting its molecular architecture, we aim to provide a comprehensive understanding of how specific structural modifications influence its pharmacological activity, offering critical insights for researchers in the fields of pharmacology, toxicology, and drug development.

AMB-FUBINACA, chemically known as methyl (S)-2-[1-(4-fluorobenzyl)-1H-indazole-3-carboxamido]-3-methylbutanoate, has been identified as a highly potent agonist of the cannabinoid receptors CB1 and CB2.[1][2] Its activity is significantly greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, and other synthetic cannabinoids like JWH-018.[1] This heightened potency is a direct consequence of its unique structural features, which optimize its interaction with the cannabinoid receptors.

Core Structural Components and Their Influence on Activity

The molecular structure of AMB-FUBINACA can be divided into four key regions, each contributing to its overall pharmacological profile:

-

Indazole Core: The indazole ring system serves as a crucial scaffold, providing a stable platform for the other functional groups.[1] This core structure is a common feature among many potent synthetic cannabinoids and is thought to facilitate strong binding to the CB1 receptor.[1]

-

4-Fluorobenzyl Group: Attached to the indazole core, the 4-fluorobenzyl group plays a significant role in enhancing binding affinity. The fluorine atom, in particular, is believed to engage in favorable interactions within the receptor's binding pocket.

-

Amide Linker: An amide group connects the indazole core to the amino acid moiety. This linker is critical for maintaining the correct orientation of the molecule for optimal receptor engagement.

-

Methyl Valinate Moiety: This chiral amino acid ester group is a defining feature of AMB-FUBINACA. The stereochemistry at the chiral center is paramount, with the (S)-enantiomer exhibiting significantly greater potency at both CB1 and CB2 receptors compared to the (R)-enantiomer.[1][3]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of AMB-FUBINACA and its enantiomers at the CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| (S)-AMB-FUBINACA | CB1 | 0.36[1] |

| (S)-AMB-FUBINACA | CB2 | - |

| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % vs. JWH-018) |

| (S)-AMB-FUBINACA | CB1 | 0.54 (GTPγS)[1] | 267%[1] |

| (R)-AMB-FUBINACA | CB1 | - | 154%[1] |

| (S)-AMB-FUBINACA | CB2 | 0.13[1] | 161%[1] |

| (R)-AMB-FUBINACA | CB2 | - | 205%[1] |

Signaling Pathways Activated by AMB-FUBINACA

AMB-FUBINACA acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1][4] Its binding initiates a cascade of intracellular signaling events, as depicted in the diagram below.